N-(2-Oxopropanoyl)-L-valine
Description
N-(2-Oxopropanoyl)-L-valine is an L-valine derivative featuring a 2-oxopropanoyl (pyruvoyl) group attached to the amino group of valine. This compound belongs to the class of N-acyl-α-amino acids, which are widely studied for their biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties. The 2-oxopropanoyl moiety introduces a ketone functionality, which may enhance reactivity and influence interactions with biological targets, such as enzymes or microbial membranes.
Properties
CAS No. |
90088-56-5 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(2-oxopropanoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4,6H,1-3H3,(H,9,11)(H,12,13)/t6-/m0/s1 |
InChI Key |
FTQUAYQUFJDVJX-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(=O)C |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxopropanoyl)-L-valine typically involves the reaction of L-valine with 2-oxopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0°C) to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxopropanoyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-(2-Oxopropanoyl)-L-valine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and disease models.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism by which N-(2-Oxopropanoyl)-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cellular signaling and regulation .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related compounds, their modifications, and biological activities:
Key Findings and Trends
Lipophilicity and Antimicrobial Activity
- The bromophenyl sulfonyl derivative (clogP > 3.5) exhibits enhanced lipophilicity compared to other analogs, correlating with improved antimicrobial activity against Gram-positive pathogens like Enterococcus faecium .
- In contrast, the 2-oxopropanoyl group in the target compound may offer moderate lipophilicity, balancing membrane permeability and solubility.
Functional Group Impact on Bioactivity
- Aromatic vs. Aliphatic Acyl Groups: N-Cinnamoyl derivatives (aromatic) show antioxidant activity due to radical scavenging, whereas aliphatic acyl groups (e.g., 2-oxopropanoyl) are more likely to interact with microbial enzymes or membranes .
- Ketone vs. Carboxyl Groups: The ketone in this compound may participate in Schiff base formation or hydrogen bonding, unlike the carboxyl group in N-(2-carboxylacetyl)-L-valine, which showed neuroprotection via nNOS PDZ inhibition .
Toxicity and Selectivity
- Bromophenyl sulfonyl derivatives demonstrated toxicity to Daphnia magna at high concentrations, emphasizing the need for structural optimization to improve selectivity .
- No toxicity data are available for this compound, but its simpler acyl group may reduce off-target effects compared to bulkier sulfonamide analogs.
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